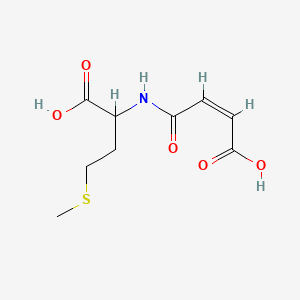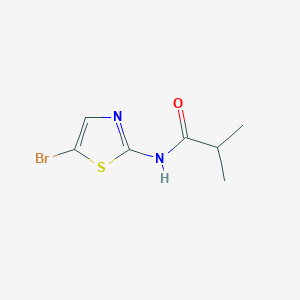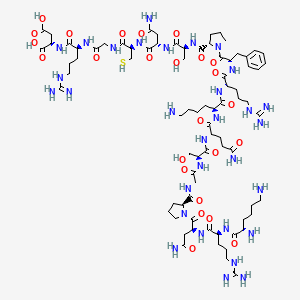
Naproxen Diisopropyl Amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naproxen Diisopropyl Amide is a derivative of Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID)Naproxen itself is widely used to treat conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naproxen Diisopropyl Amide typically involves the amidation of Naproxen with diisopropylamine. One efficient method for the synthesis of amides is the use of 2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione as a coupling agent . This reaction can be carried out under mild conditions without the need for a catalyst, making it a practical approach for laboratory synthesis.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow chemistry techniques to enhance the efficiency and scalability of the synthesis process . These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Naproxen Diisopropyl Amide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Halogenating agents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Naproxen Diisopropyl Amide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of amide derivatives on biological systems.
Medicine: Research into its potential as an anti-inflammatory agent or its role in drug delivery systems.
Industry: Its synthesis and applications in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of Naproxen Diisopropyl Amide is similar to that of Naproxen. It involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, the mediators of inflammation . By inhibiting these enzymes, this compound reduces inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Ketoprofen: Known for its analgesic and anti-inflammatory effects.
Meclofenamic Acid: Used for its anti-inflammatory and analgesic properties
Uniqueness
Naproxen Diisopropyl Amide is unique due to its specific amide structure, which may offer different pharmacokinetic properties compared to other NSAIDs. This uniqueness can lead to variations in absorption, distribution, metabolism, and excretion, potentially offering advantages in certain therapeutic contexts .
Eigenschaften
Molekularformel |
C20H28N2O5 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid;propanamide |
InChI |
InChI=1S/C14H14O3.2C3H7NO/c1-9(14(15)16)10-6-7-12-11(8-10)4-3-5-13(12)17-2;2*1-2-3(4)5/h3-9H,1-2H3,(H,15,16);2*2H2,1H3,(H2,4,5)/t9-;;/m0../s1 |
InChI-Schlüssel |
UFSSZCOXDSWCQW-WWPIYYJJSA-N |
Isomerische SMILES |
CCC(=O)N.CCC(=O)N.C[C@@H](C1=CC2=C(C=C1)C(=CC=C2)OC)C(=O)O |
Kanonische SMILES |
CCC(=O)N.CCC(=O)N.CC(C1=CC2=C(C=C1)C(=CC=C2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)


![9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B13813283.png)
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)



![(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B13813316.png)




